1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid
Overview
Description
Scientific Research Applications
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Pyrrolidine in Synthetic Chemistry
- Application : Pyrrolidine is used in the synthesis of various bioactive molecules. It’s a versatile scaffold for creating novel biologically active compounds .
- Methods : The review discusses synthetic strategies used, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of synthesized compounds .
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Isoxazole in Synthetic Chemistry
- Application : Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs. It’s used in the synthesis of various biologically active compounds .
- Methods : The review discusses the development of new synthetic strategies and designing of new isoxazole derivatives .
- Results : Several marketed drugs with isoxazole nucleus belong to different categories with diverse therapeutic activities .
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Isoxazole in Anti-inflammatory and Antiproliferative Activity
- Application : 3,5-disubstituted isoxazoles synthesized from natural maslinic acid and oleanolic acids have been evaluated for anti-inflammatory and antiproliferative activity .
- Methods : The compounds were synthesized and then tested against murine mammary carcinoma cell line EMT-6 and human colorectal adenocarcinoma cell line SW480 .
- Results : The results of these tests are not specified in the source .
- Isoxazole in Anticancer Drug Design
- Application : Isoxazole is used in the design of anticancer drugs . This compound could be suggested as a member of a promising class of next-generation derivatives, improving even more its features against AChE .
- Methods : The article describes an innovative method for the synthesis of isoxazoles, a biologically important heterocyclic scaffold .
- Results : The results of these tests are not specified in the source .
properties
IUPAC Name |
1-(1,2-oxazol-3-yl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c11-8(12)6-1-3-10(5-6)7-2-4-13-9-7/h2,4,6H,1,3,5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRPMDVFPPQBQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NOC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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